

An In-depth Technical Guide to Ethyl 2-cyclopentylacetate

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Compound of Interest

Compound Name: *Ethyl 2-cyclopentylacetate*

Cat. No.: B174410

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For Researchers, Scientists, and Drug Development Professionals

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Abstract: This technical guide provides a comprehensive overview of **Ethyl 2-cyclopentylacetate**, a versatile ester with significant potential in organic synthesis and as a key building block for active pharmaceutical ingredients (APIs). This document delves into its chemical identity, physicochemical properties, detailed synthesis protocols with a focus on Fischer esterification, and its applications in the pharmaceutical industry. The guide is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their work, ensuring scientific integrity and reproducibility through validated protocols and authoritative references.

Introduction and Chemical Identity

Ethyl 2-cyclopentylacetate, with the CAS number 18322-54-8, is an organic ester characterized by a cyclopentyl ring attached to an ethyl acetate moiety.^{[1][2][3]} Its structure lends it to a variety of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules. While its direct applications are still being explored, its structural analogs, such as ethyl (2-oxo-cyclopentyl)acetate, are recognized as important intermediates in pharmaceutical development.^{[2][4]} This guide will explore the synthesis and

potential utility of **Ethyl 2-cyclopentylacetate**, providing a foundational understanding for its application in research and development.

Key Identifiers:

| Identifier | Value |
|-------------------|--|
| CAS Number | 18322-54-8 |
| Molecular Formula | C9H16O2 |
| IUPAC Name | ethyl 2-cyclopentylacetate |
| Synonyms | Ethyl cyclopentylacetate, Cyclopentaneacetic acid, ethyl ester |

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of **Ethyl 2-cyclopentylacetate** is paramount for its effective use in experimental settings.

Table of Physicochemical Properties:

| Property | Value | Source |
|------------------|------------------------------------|-------------------|
| Molecular Weight | 156.22 g/mol | PubChem[3] |
| Appearance | Colorless liquid (presumed) | General knowledge |
| Boiling Point | 196.6°C at 760 mmHg (Predicted) | Crysdot LLC[5] |
| Purity | 98% | Colorcom Group[2] |

Spectroscopic Data for Characterization:

Characterization of **Ethyl 2-cyclopentylacetate** is crucial to confirm its identity and purity after synthesis. Below are typical spectroscopic data points.

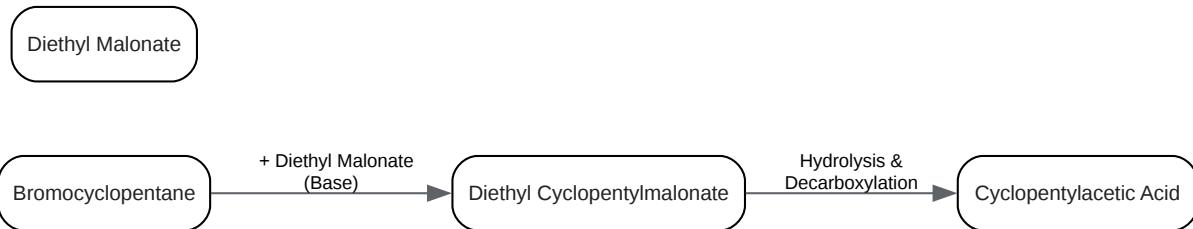
- ^1H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum of a related compound, ethyl acetate, shows a characteristic triplet at ~ 1.3 ppm (3H, from the methyl group of the ethyl ester), a singlet at ~ 1.9 ppm (3H, from the acetyl methyl group), and a quartet at ~ 4.1 ppm (2H, from the methylene group of the ethyl ester). For **Ethyl 2-cyclopentylacetate**, one would expect to see signals corresponding to the ethyl group protons and a complex multiplet for the cyclopentyl ring protons.
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): The ^{13}C NMR spectrum provides information on the carbon skeleton of the molecule.
- IR (Infrared) Spectroscopy: The IR spectrum of an ester is characterized by a strong absorption band for the carbonyl group ($\text{C}=\text{O}$) stretching vibration, typically in the range of $1750\text{-}1735\text{ cm}^{-1}$. Another characteristic absorption is the C-O stretching vibration between 1250 and 1230 cm^{-1} .^[6] The absence of a broad O-H band ($3300\text{-}2500\text{ cm}^{-1}$) distinguishes it from its carboxylic acid precursor.^[6]

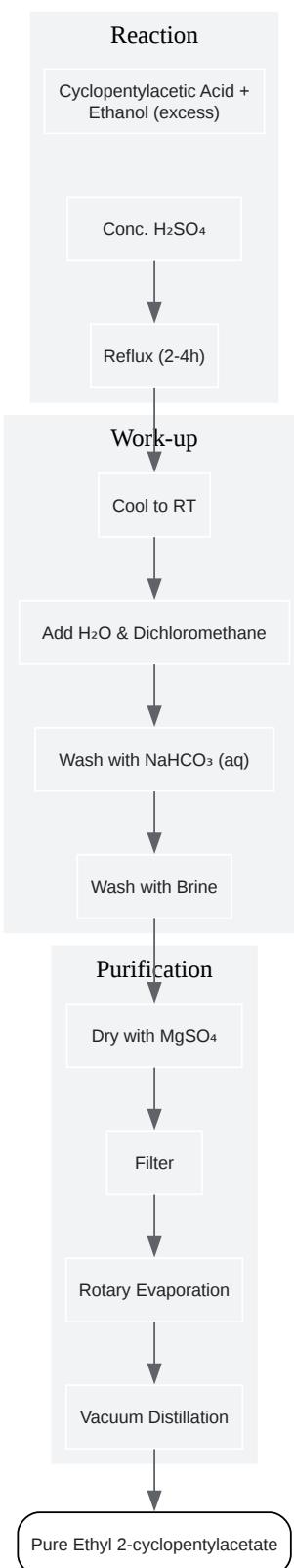
Synthesis of Ethyl 2-cyclopentylacetate

The most common and direct method for the synthesis of **Ethyl 2-cyclopentylacetate** is the Fischer esterification of its corresponding carboxylic acid, cyclopentylacetic acid, with ethanol in the presence of an acid catalyst.

Synthesis of the Precursor: Cyclopentylacetic Acid

The starting material, cyclopentylacetic acid (CAS No: 1123-00-8), can be synthesized from bromocyclopentane and diethyl malonate.^[5] This process involves the formation of diethyl cyclopentylmalonate, followed by hydrolysis and decarboxylation.^[1]



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Sources

- 1. chembk.com [chembk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Ethyl cyclopentylacetate | C9H16O2 | CID 247667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. CYCLOPENTYLACETIC ACID | 1123-00-8 [chemicalbook.com]
- 6. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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